3-Methyl-2-nitroanisole

描述

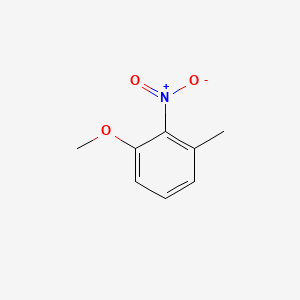

3-Methyl-2-nitroanisole (CAS: 5345-42-6) is a nitro-substituted anisole derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . Structurally, it features a methoxy group (-OCH₃) at the 1-position, a nitro group (-NO₂) at the 2-position, and a methyl group (-CH₃) at the 3-position of the benzene ring (IUPAC name: 1-methoxy-3-methyl-2-nitrobenzene). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty chemicals .

准备方法

Preparation Methods

The synthesis of 3-Methyl-2-nitroanisole primarily involves the nitration of 3-methylanisole using specific reagents and conditions. Below are the detailed preparation methods based on diverse research findings.

Nitration of 3-Methylanisole

The most common method for synthesizing this compound is through the nitration of 3-methylanisole. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to minimize by-products.

- Reagents: Concentrated nitric acid and sulfuric acid

- Temperature: Controlled, typically between 0°C and 30°C

- Duration: Reaction time varies, usually around 1 to 3 hours

- Mix concentrated nitric acid and sulfuric acid in a flask.

- Slowly add 3-methylanisole to the acid mixture while maintaining a low temperature.

- Stir the mixture for a specified duration.

- Quench the reaction with ice water.

- Extract the product using an organic solvent like ethyl acetate.

- Typical yields range from 60% to 98% , depending on reaction conditions.

- Purity can exceed 90% , often verified through High-Performance Liquid Chromatography (HPLC) analysis.

Alternative Synthetic Routes

Several alternative methods have been explored for synthesizing this compound, focusing on improving yield and selectivity.

Method A: Metal-Catalyzed Nitration

- Involves using metal catalysts (e.g., iron(III) chloride) to enhance regioselectivity during nitration.

- Yields can reach up to 80% with improved purity.

Method B: Continuous Flow Nitration

- Utilizes continuous flow reactors for large-scale production.

- Enables better control over reaction parameters, resulting in consistent yields and reduced by-products.

Data Comparison of Preparation Methods

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Traditional Nitration | 60 - 98 | >90 | Common laboratory method |

| Metal-Catalyzed Nitration | Up to 80 | >85 | Improved regioselectivity |

| Continuous Flow Nitration | Varies | High | Scalable for industrial production |

Analysis of Reaction Mechanisms

The nitration process involves electrophilic aromatic substitution, where the nitronium ion ($$ NO_2^+ $$) generated from nitric acid acts as the electrophile. The electron-donating methoxy group enhances the reactivity of the aromatic ring, facilitating the substitution at the ortho or para positions relative to the methoxy group.

Applications of this compound

Due to its chemical structure, this compound finds applications in various fields:

Pharmaceutical Development: Serves as an intermediate in synthesizing active pharmaceutical ingredients.

Organic Synthesis: Acts as a building block for creating complex molecules in agrochemicals and specialty chemicals.

Analytical Chemistry: Used as a standard for chromatographic techniques ensuring quality control.

化学反应分析

Types of Reactions: 3-Methyl-2-nitroanisole undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Strong acids or bases, depending on the desired substitution reaction.

Major Products:

Reduction: 3-Methyl-2-aminoanisole.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

One of the primary applications of 3-Methyl-2-nitroanisole is in organic synthesis. It serves as an important intermediate for the production of various chemical compounds:

- Synthesis of Anisidine Derivatives : this compound can be reduced to form 3-methyl-2-aminoanisole, which is a precursor for synthesizing para-anisidine and other related compounds used in dyes and pharmaceuticals .

- Chemical Reactions : The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of more complex molecules. It has been utilized in studies involving acid-catalyzed carboxymethylation and methylation processes .

Environmental Science

In environmental studies, this compound has been investigated for its potential role as a marker for pollution and chemical degradation:

- Pollution Monitoring : The compound can be used as an indicator of nitroaromatic pollutants in environmental samples. Its detection in soil and water samples can provide insights into contamination levels from industrial activities .

- Degradation Studies : Research has shown that this compound can be involved in degradation pathways of nitroaromatic compounds, contributing to understanding bioremediation processes .

Toxicology and Safety Assessments

The toxicological profile of this compound has been a subject of research due to its potential health impacts:

- Toxicity Studies : Studies indicate that exposure to this compound may result in acute toxicity effects. It is classified as harmful if swallowed and causes serious eye irritation . Long-term exposure assessments are necessary to evaluate its carcinogenic potential.

- Regulatory Frameworks : The compound's safety data sheets (SDS) provide guidelines for handling and exposure limits, emphasizing the need for caution in laboratory settings .

Case Study 1: Synthesis of Anisidine Derivatives

In a controlled laboratory setting, researchers successfully synthesized 3-methyl-2-aminoanisole from this compound through reduction reactions using catalytic hydrogenation. This process demonstrated the compound's utility as a precursor for pharmaceutical applications.

Case Study 2: Environmental Monitoring

A study conducted on soil samples from industrial areas revealed the presence of this compound, indicating contamination from nearby manufacturing plants. The results highlighted the compound's role as an environmental pollutant marker.

作用机制

The mechanism of action of 3-Methyl-2-nitroanisole involves its functional groups. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring. This property is exploited in various chemical reactions, such as electrophilic aromatic substitution. The methoxy group is electron-donating, which can influence the compound’s reactivity and interactions with other molecules .

相似化合物的比较

The structural and functional similarities of 3-methyl-2-nitroanisole to other nitroanisole derivatives make comparative analysis critical for understanding its unique properties. Below is a detailed comparison with key analogs:

Structural Isomers and Positional Analogs

Table 1: Key Properties of this compound and Analogous Compounds

Key Observations :

Structural Differences :

- Positional Isomerism : The methyl and nitro groups vary in their positions across analogs. For example, this compound differs from 4-methyl-3-nitroanisole (CAS: 17484-36-5) in the relative positions of substituents, altering electronic effects and reactivity .

- Methoxy Group Stability : The methoxy group in 2-nitroanisole (CAS: 91-23-6) is adjacent to the nitro group, increasing steric hindrance compared to this compound .

Physical Properties: 4-Methyl-3-nitroanisole has a reported melting point of 17°C, making it a liquid at room temperature, whereas this compound lacks documented thermal data . All analogs share the same molecular formula C₈H₉NO₃ (or C₇H₇NO₃ for 2-nitroanisole) but differ in substituent arrangement, leading to distinct solubility and stability profiles.

Chemical Reactivity: Electron Transfer Reactions: Studies show that nitroanisoles undergo electron transfer reactions with radicals like (CH₃)₂COH. This compound exhibits moderate reactivity due to its balanced electron-withdrawing (nitro) and electron-donating (methyl, methoxy) groups, whereas 2-nitromesitylene (a bulkier analog) shows lower reactivity . Reduction Potential: The nitro group in this compound can be reduced to an amine, a pathway exploited in pharmaceutical intermediate synthesis .

Applications :

- This compound : Used in synthesizing complex heterocycles and as a reference standard .

- 4-Methyl-3-nitroanisole : Applied in dye manufacturing and as a precursor for methoxy-substituted aromatic amines .

- 2-Nitroanisole : A key intermediate in explosives like tetryl (2,4,6-trinitrophenylmethylnitramine) .

Research Findings and Industrial Relevance

Synthetic Routes: this compound is synthesized via nitration of 3-methylanisole or methylation of 3-methyl-2-nitrophenol. High-purity (>98%) batches are commercially available for research . Alternative methods include transition-metal-catalyzed C–H functionalization, though these are less common for methyl-substituted nitroanisoles .

Spectroscopic Studies :

- FTIR and NMR data for this compound confirm the presence of characteristic nitro (1520 cm⁻¹) and methoxy (2850 cm⁻¹) stretches .

生物活性

3-Methyl-2-nitroanisole (C8H9NO3) is an organic compound notable for its structural features, which include a nitro group and a methoxy group. With a molecular weight of 167.16 g/mol, it serves as an important intermediate in organic synthesis and has been the subject of various biological activity studies. This article explores its biological activity, including its mechanisms of action, toxicity, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| CAS Number | 5345-42-6 |

| Physical State | Liquid/Crystalline |

The biological activity of this compound is largely attributed to its functional groups. The nitro group acts as an electron-withdrawing moiety, enhancing the reactivity of the aromatic ring, while the methoxy group serves as an electron-donating group. This duality allows for diverse chemical reactions, including electrophilic aromatic substitution.

Toxicity and Safety Profile

Research indicates that this compound exhibits moderate toxicity. A study assessing skin sensitization potential found it to have significant reactivity under specific conditions, leading to concerns regarding its use in consumer products . The compound's safety profile is essential for regulatory considerations in industrial applications.

Table 2: Toxicological Data

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Sensitization | Positive in LLNA |

| Mutagenicity | Not mutagenic |

Case Study 1: Skin Sensitization Assessment

A comprehensive study evaluated the skin sensitization potential of various nitroanisol derivatives, including this compound. The study utilized the Local Lymph Node Assay (LLNA) method, which indicated that the compound has a sensitization potential that warrants caution in handling .

Case Study 2: Environmental Impact

Another study focused on the environmental impact of nitroanisol compounds, highlighting that this compound can persist in soil and water systems, raising concerns about its ecological effects. The research suggested monitoring strategies to mitigate potential risks associated with its environmental presence .

Applications in Research and Industry

This compound is utilized as an intermediate in synthesizing various organic compounds. Its unique properties make it valuable in developing pharmaceuticals and agrochemicals. Additionally, its reactivity allows it to be used in research settings for studying reaction mechanisms and developing new synthetic methodologies .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-2-nitroanisole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration of 3-methylanisole under controlled conditions. Key steps include maintaining temperatures below 10°C during nitric acid addition to prevent over-nitration. Solvent choice (e.g., H₂SO₄ or acetic anhydride) impacts regioselectivity, with sulfuric acid favoring nitro-group ortho to the methoxy group . Purification via recrystallization (using ethanol/water) yields ~85% purity, validated by GC-MS .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and spectroscopic methods:

- ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.8–7.5 (m, aromatic H) .

- FT-IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1260 cm⁻¹ (C-O of anisole) confirm functional groups .

- Melting point consistency (61–64°C) further validates purity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use N95 masks, nitrile gloves, and fume hoods to avoid inhalation/contact. Store in amber glass at 2–8°C to prevent photodegradation. Spills require neutralization with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting NMR data for this compound isomers be resolved?

- Methodological Answer : Isomeric ambiguity (e.g., 2-nitro vs. 4-nitro derivatives) arises from overlapping aromatic signals. Use NOESY to identify spatial proximity between nitro and methoxy groups. Computational modeling (DFT at B3LYP/6-31G*) predicts chemical shifts, aiding assignment . For example, this compound shows NOE between CH₃ and OCH₃, unlike 4-nitro isomers .

Q. What strategies optimize the regioselectivity of nitration in methylanisole derivatives?

- Methodological Answer : Directed nitration is achieved via protecting group strategies . For 3-methylanisole, sulfonation prior to nitration directs the nitro group to the ortho position. Alternatively, using mixed acids (HNO₃/H₂SO₄) at –5°C minimizes byproducts. Post-reaction, hydrolysis (e.g., 10% NaOH) removes sulfonic groups .

Q. How do solvent effects influence the photodegradation kinetics of this compound?

- Methodological Answer : Conduct UV-Vis stability studies in solvents like acetonitrile, methanol, and water. Rate constants (k) derived from absorbance decay at 320 nm show faster degradation in polar aprotic solvents (k = 0.12 h⁻¹ in acetonitrile vs. 0.03 h⁻¹ in water). LC-MS identifies nitroso and quinone byproducts, suggesting C-N bond cleavage pathways .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution?

- Methodological Answer : Molecular electrostatic potential (MEP) maps generated via Gaussian 09 highlight electron-deficient regions. Fukui indices (f⁻) identify C-5 as the most nucleophilic site, explaining preferential bromination at this position. Compare with experimental results (e.g., Br₂/FeBr₃ yields 85% 5-bromo derivative) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (61–64°C vs. 17°C) for nitroanisole derivatives?

- Methodological Answer : Variability arises from polymorphic forms or impurities. Perform DSC to detect multiple endotherms and PXRD to identify crystal phases. For example, 4-methyl-3-nitroanisole (CAS 17484-36-5) exhibits a lower mp (17°C) due to a monoclinic lattice, while this compound forms a triclinic structure .

Q. Why do some studies report antifungal activity for this compound while others do not?

属性

IUPAC Name |

1-methoxy-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBRGNWARSQECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201615 | |

| Record name | 3-Methyl-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-42-6 | |

| Record name | 1-Methoxy-3-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5345-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5345-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2-nitroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DR52PKJ6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。